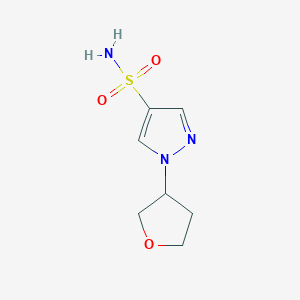

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide

Description

Historical Context of Pyrazole (B372694) Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. nih.govresearchgate.netglobalresearchonline.net The history of pyrazole chemistry began in 1883 with its first synthesis by German chemist Ludwig Knorr. ontosight.aiwikipedia.org However, its significance in the natural world was not confirmed until 1959, when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.orgnih.gov

The versatility of the pyrazole ring allows it to interact with various biological targets, leading to its incorporation into numerous clinically approved drugs. tandfonline.commdpi.com Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and several anticancer agents like ibrutinib (B1684441) and ruxolitinib. nih.govtandfonline.comnih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in the development of new pharmaceuticals. nih.gov Researchers have successfully developed pyrazole derivatives with anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties, among others. researchgate.netglobalresearchonline.netnih.gov

The Sulfonamide Moiety: A Prominent Pharmacophore in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, with a rich history and a broad spectrum of therapeutic applications. nih.gov Sulfonamide-based drugs, often called "sulfa drugs," were the first broadly effective antimicrobials to be used systemically, heralding the dawn of the antibiotic revolution in the 1930s. wikipedia.org The original antibacterial sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is crucial for folate synthesis. wikipedia.orgnih.gov

The therapeutic utility of the sulfonamide moiety extends far beyond its antibacterial origins. nih.gov This functional group is present in a diverse range of medications, including thiazide and loop diuretics, antidiabetic sulfonylureas, anticonvulsants, and certain COX-2 inhibitors. wikipedia.org The ability of the sulfonamide group to act as a bioisostere for other functional groups and to participate in strong hydrogen bonding interactions with biological targets contributes to its widespread use in drug design. nih.gov Over time, thousands of molecules containing the sulfonamide structure have been synthesized, leading to drugs with improved efficacy and reduced toxicity. wikipedia.org

Overview of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide within Pyrazole-Sulfonamide Derivatives Research

The specific compound, this compound, is a distinct molecule within the larger family of pyrazole-sulfonamide derivatives. Its structure features a pyrazole core, which is substituted at two key positions:

An oxolane (also known as tetrahydrofuran) ring is attached to one of the nitrogen atoms (position 1) of the pyrazole.

A sulfonamide group is attached to the carbon at position 4 of the pyrazole ring.

While extensive, publicly available academic research focusing specifically on this compound is limited, its structure places it firmly within a class of compounds that are of significant interest to medicinal chemists. The investigation of such hybrid molecules is typically driven by the potential for synergistic or novel biological activities arising from the combination of the pyrazole and sulfonamide pharmacophores. The introduction of the oxolane ring is a deliberate chemical modification intended to influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can in turn affect its biological activity and pharmacokinetic profile.

Rationale for Comprehensive Academic Investigation of the Compound Class

The academic pursuit of synthesizing and evaluating pyrazole-sulfonamide derivatives is grounded in a strong scientific rationale. By combining these two "privileged" fragments, researchers aim to develop new therapeutic agents with improved properties. The research into this class of compounds is driven by their demonstrated potential across various therapeutic areas.

Recent studies have highlighted the diverse biological activities of pyrazole-sulfonamide derivatives, as illustrated in the table below. These findings underscore the rationale for the continued design and investigation of new analogues, including this compound.

| Therapeutic Target/Activity | Key Findings | Reference Compound Class/Example | Citations |

|---|---|---|---|

| Anticancer (Antiproliferative) | Certain pyrazole-4-sulfonamide derivatives showed potent activity against human monocytic leukemia cells (U937). | 3,5-dimethyl-1H-pyrazole-4-sulfonamides | mdpi.comacs.orgresearchgate.net |

| Anticancer (Carbonic Anhydrase IX Inhibition) | Pyridine (B92270) sulfonamide-pyrazole hybrids were designed as dual-tail inhibitors of Carbonic Anhydrase IX (CA IX), a target in colorectal cancer, inducing apoptosis. | Pyridine sulfonamide-pyrazole hybrids | nih.gov |

| Antidiabetic (α-Glucosidase Inhibition) | Acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, an enzyme involved in glucose metabolism, with some compounds showing significantly higher potency than the standard drug, acarbose. | Acyl pyrazole-clubbed sulfonamides | nih.govresearchgate.net |

| Antitubercular | Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and showed potent activity against Mycobacterium tuberculosis H37Rv strain. | Pyrazole-clubbed pyrazoline derivatives | acs.org |

| Carbonic Anhydrase Inhibition (hCA II, IX, XII) | Pyrazole-based benzenesulfonamides were evaluated as inhibitors of human carbonic anhydrase isoforms, which are targets for various pathologies. | Pyrazole-based benzenesulfonamides | rsc.org |

| Antimicrobial | Derivatives bearing the pyrazole and sulfonamide moieties have been synthesized and screened for in vitro activity against various bacterial and fungal strains. | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | mdpi.comnih.gov |

The core motivation for investigating compounds like this compound is the potential to discover novel drug candidates. The molecular hybridization strategy aims to create molecules that can interact with biological targets in new ways, potentially overcoming challenges like drug resistance or offering improved selectivity and safety profiles. researchgate.netacs.org The continued exploration of this chemical space is a promising avenue in the ongoing quest for new and more effective medicines. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWAJIUEDRTWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 1 Oxolan 3 Yl 1h Pyrazole 4 Sulfonamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the unique proton environments in the molecule. The protons on the pyrazole (B372694) ring, being aromatic, are anticipated to resonate in the downfield region. Specifically, the C3-H and C5-H protons would likely appear as singlets or narrow doublets between δ 7.5 and 8.5 ppm. researchgate.netchemicalbook.com The protons of the oxolane ring would exhibit more complex splitting patterns in the aliphatic region (δ 2.0-5.5 ppm). The methine proton at the C3 position, being attached to the pyrazole nitrogen, would be shifted downfield relative to the other oxolane protons. The methylene (B1212753) protons at C2, C4, and C5 would appear as multiplets due to geminal and vicinal coupling. sfu.carsc.org The two protons of the primary sulfonamide (-SO₂NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is often observed between δ 7.0 and 7.5 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the pyrazole ring, the C4 carbon, bearing the sulfonamide group, would be found around δ 115-125 ppm, while the C3 and C5 carbons would resonate further downfield, typically in the range of δ 135-150 ppm. nih.govnih.govresearchgate.net The carbons of the oxolane ring are expected in the aliphatic region, with the C-O carbons (C2 and C5) appearing around δ 65-75 ppm and the other carbons (C3 and C4) resonating further upfield. sfu.ca

2D NMR Spectroscopy: To confirm these assignments, 2D NMR techniques are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, definitively linking the protons within the oxolane ring system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds, providing crucial connectivity information, for instance, linking the C3 proton of the oxolane ring to the C3 and C5 carbons of the pyrazole ring, thus confirming the point of attachment. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrazole C3-H | ¹H | 7.5 - 8.5 (s) | - |

| Pyrazole C5-H | ¹H | 7.5 - 8.5 (s) | - |

| Oxolane C3'-H | ¹H | 5.0 - 5.5 (m) | - |

| Oxolane C2', C5' | ¹H | 3.8 - 4.2 (m) | - |

| Oxolane C4' | ¹H | 2.2 - 2.6 (m) | - |

| -SO₂NH₂ | ¹H | 7.0 - 7.5 (br s) | - |

| Pyrazole C3 | ¹³C | - | 135 - 145 |

| Pyrazole C4 | ¹³C | - | 115 - 125 |

| Pyrazole C5 | ¹³C | - | 140 - 150 |

| Oxolane C3' | ¹³C | - | 55 - 65 |

| Oxolane C2', C5' | ¹³C | - | 65 - 75 |

| Oxolane C4' | ¹³C | - | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through fragmentation analysis. For this compound (C₇H₁₁N₃O₃S), High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

Molecular Weight Confirmation: The calculated monoisotopic mass of the compound is 217.05211 Da. uni.lu Using HRMS with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 218.05939. uni.lu The high mass accuracy of HRMS allows for the experimental determination of the elemental formula, confirming it matches C₇H₁₁N₃O₃S. Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 240.04133, may also be detected. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways. Key fragmentation patterns for this class of compounds would involve the cleavage of the sulfonamide group and fragmentation of the oxolane ring. Common neutral losses would include the loss of SO₂ (64 Da) or the entire sulfonamide radical (•SO₂NH₂, 80 Da). Another characteristic fragmentation would be the cleavage of the N-C bond between the pyrazole and oxolane rings, leading to fragments corresponding to the pyrazole-4-sulfonamide moiety and the oxolanyl cation.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 218.05939 |

| [M+Na]⁺ | 240.04133 |

| [M+K]⁺ | 256.01527 |

| [M+NH₄]⁺ | 235.08593 |

| [M-H]⁻ | 216.04483 |

Data sourced from predicted values. uni.lu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display several characteristic absorption bands. The sulfonamide group is identified by two strong and distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. ripublication.comacs.org The N-H stretching vibrations of the primary sulfonamide (-NH₂) are expected to appear as two bands in the region of 3350-3250 cm⁻¹. acs.org

The pyrazole ring would contribute to absorptions from C-H stretching above 3100 cm⁻¹ and C=N and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The oxolane moiety would be identified by aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) and a strong C-O-C ether stretching band, which is characteristic for saturated cyclic ethers, in the 1100-1050 cm⁻¹ region. vscht.cz

Table 3: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | N-H Stretch | 3350 - 3250 | Medium |

| Pyrazole Ring | Aromatic C-H Stretch | 3150 - 3100 | Medium |

| Oxolane Ring | Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1450 | Medium |

| Sulfonamide (-SO₂-) | S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide (-SO₂-) | S=O Symmetric Stretch | 1170 - 1150 | Strong |

| Oxolane Ring | C-O-C Asymmetric Stretch | 1100 - 1050 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a pure compound. This technique is fundamental for confirming the empirical formula, which, in conjunction with molecular weight data from mass spectrometry, verifies the molecular formula. For a synthesized sample of this compound, the experimentally determined percentages of C, H, N, and S must agree with the calculated theoretical values to within a narrow margin (typically ±0.4%) to be considered pure.

Table 4: Elemental Composition of this compound (C₇H₁₁N₃O₃S)

| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |

| Carbon | 12.011 | 7 | 84.077 | 38.70% |

| Hydrogen | 1.008 | 11 | 11.088 | 5.10% |

| Nitrogen | 14.007 | 3 | 42.021 | 19.35% |

| Oxygen | 15.999 | 3 | 47.997 | 22.10% |

| Sulfur | 32.06 | 1 | 32.06 | 14.76% |

| Total | - | - | 217.243 | 100.00% |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. nih.govacs.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used for elution. acs.org The pure compound should appear as a single spot under UV light (due to the pyrazole ring) or after staining.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A reverse-phase HPLC method, using a C18 column with a gradient elution of water and a polar organic solvent (like acetonitrile (B52724) or methanol), would be suitable for this analysis. scitepress.org The compound would be detected by a UV detector, and the purity would be calculated based on the relative area of the product peak in the chromatogram. This method is also capable of separating closely related impurities and potential isomers, such as the 1-(oxolan-2-yl) or N-2 substituted pyrazole isomers, which might form during synthesis.

Preclinical Biological Evaluation and Pharmacological Research of 1 Oxolan 3 Yl 1h Pyrazole 4 Sulfonamide and Its Analogues

In Vitro Biological Activity Screening and Profiling

The in vitro evaluation of pyrazole-4-sulfonamide analogues has demonstrated their potential as inhibitors of clinically relevant enzymes and as antimicrobial agents.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Isozymes, N-Acylethanolamine-Hydrolyzing Acid Amidase)

Carbonic Anhydrase Isozymes:

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. acs.org Pyrazole-sulfonamide derivatives have been investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII, which are implicated in diseases like glaucoma, epilepsy, and cancer.

Research on various pyrazole-based benzenesulfonamides has shown that these compounds can be potent inhibitors of hCA isoforms. For instance, a series of pyrazole-based benzene (B151609) sulfonamide derivatives demonstrated inhibitory activity against hCA II, hCA IX, and hCA XII, with some compounds showing greater potency than the standard drug acetazolamide (B1664987). The inhibitory activity is influenced by the substitution pattern on the pyrazole (B372694) and phenyl rings, which affects the binding interactions with the zinc ion and amino acid residues in the active site of the enzyme.

Illustrative Data for Analogues:

| Compound Analogue | Target Enzyme | Inhibition Constant (Kᵢ) in nM |

|---|---|---|

| Pyrazole-based benzenesulfonamide (B165840) 1 | hCA I | 58.8 |

| Pyrazole-based benzenesulfonamide 2 | hCA II | 5.6 |

| Pyrazole-based benzenesulfonamide 3 | hCA IX | 79.6 |

| Acetazolamide (Standard) | hCA I | 250 |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA):

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase that plays a role in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a promising therapeutic strategy for inflammatory and pain-related disorders. While specific data for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide is not available, the pyrazole scaffold has been incorporated into potent and selective NAAA inhibitors. These inhibitors often feature a pyrazole core that interacts with the active site of the enzyme.

Antimicrobial Activity Evaluation

Pyrazole and sulfonamide moieties are individually known to be present in various antimicrobial agents. acs.org Consequently, hybrid molecules containing both scaffolds have been synthesized and evaluated for their antibacterial, antifungal, antitubercular, and antileishmanial activities.

Numerous studies have reported the synthesis of pyrazole derivatives, including those with sulfonamide functionalities, and their evaluation against a panel of Gram-positive and Gram-negative bacteria. nih.govchemmethod.com The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

The antibacterial spectrum and potency, as measured by the Minimum Inhibitory Concentration (MIC), vary depending on the specific substitutions on the pyrazole and sulfonamide moieties. For example, certain pyrazole-4-carboxamide derivatives have shown good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com

Illustrative Data for Analogues:

| Compound Analogue | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Pyrazole carboxamide derivative 1 | Staphylococcus aureus | 12.5 |

| Pyrazole carboxamide derivative 2 | Bacillus subtilis | 25 |

| Pyrazole carboxamide derivative 3 | Escherichia coli | 50 |

| Pyrazole carboxamide derivative 4 | Pseudomonas aeruginosa | 50 |

The antifungal potential of pyrazole-containing compounds is well-documented. nih.gov Pyrazole carboxamide and pyrazole sulfonamide derivatives have been screened against various fungal pathogens, including Aspergillus niger and Candida albicans. researchgate.net The mechanism of antifungal action can involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane.

For instance, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate to good antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.

Illustrative Data for Analogues:

| Compound Analogue | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| Pyrazole carboxamide derivative A | Aspergillus niger | 18 |

| Pyrazole carboxamide derivative B | Candida albicans | 15 |

| Pyrazole carboxamide derivative C | Fusarium oxysporum | 20 |

Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is a priority. Pyrazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. acs.org Several studies have focused on the synthesis and evaluation of pyrazole-4-carboxamide derivatives for their antitubercular properties. japsonline.com

Some of these compounds have demonstrated potent activity against the M. tuberculosis H37Rv strain, with MIC values in the low microgram per milliliter range. The presence of specific substituents on the pyrazole ring and the carboxamide nitrogen has been shown to be crucial for antitubercular efficacy.

Illustrative Data for Analogues:

| Compound Analogue | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Pyrazole carboxamide derivative X | Mycobacterium tuberculosis H37Rv | 3.12 |

| Pyrazole carboxamide derivative Y | Mycobacterium tuberculosis H37Rv | 6.25 |

| Isoniazid (Standard) | Mycobacterium tuberculosis H37Rv | 0.1 |

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, safer, and more effective antileishmanial drugs is urgently needed. Pyrazole-containing compounds have shown promise in this area. nih.gov Specifically, 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. mdpi.com

These studies have shown that the pyrazole-sulfonamide scaffold can serve as a basis for the development of new antileishmanial agents. The activity of these compounds is influenced by the nature of the substituents on the pyrazole and phenyl rings, with some derivatives showing activity comparable to the standard drug pentamidine (B1679287) but with lower cytotoxicity. nih.gov

Illustrative Data for Analogues:

| Compound Analogue | Leishmania Species | IC₅₀ (µM) |

|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamide derivative 1 | L. infantum | 0.059 |

| 4-(1H-pyrazol-1-yl)benzenesulfonamide derivative 2 | L. amazonensis | 0.070 |

| Pentamidine (Standard) | L. infantum | 0.062 |

Antiproliferative Activity against Various Cancer Cell Lines

The antiproliferative potential of pyrazole-sulfonamide analogues has been investigated across a diverse range of human cancer cell lines. These studies highlight the versatility of this chemical scaffold in oncology research.

A series of novel pyrazole-sulfonamide hybrids demonstrated significant cytotoxic effects against colon cancer cell lines HCT-116, HT-29, and SW-620. nih.gov Specifically, the phenyl pyrazolo derivative 3 and the diphenyl pyrazole carboxamide derivative 11 were identified as the most active compounds, with IC₅₀ values ranging from 3.27 to 45.88 µM. nih.gov Further research into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides revealed nanomolar cytotoxic and proapoptotic activity against pancreatic (BxPC-3), prostate (PC-3), and colon (HCT-116) cancer cells. researchgate.net

Other studies have reported the screening of pyrazole-sulfonamide derivatives against various other cancer cell lines. nih.gov For instance, compounds have been tested against human cervical cancer (HeLa), rat brain tumor (C6), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostate cancer (PC3) cell lines. nih.gov In one study, certain derivatives showed promising broad-spectrum antitumor activity, comparable to standard anticancer drugs like 5-fluorouracil (B62378) and cisplatin. nih.gov

Additionally, newly synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were evaluated for their in vitro antiproliferative activity against the U937 cell line, a human leukemia cell line. nih.govresearchgate.net Another class of pyrazole derivatives, 3-(difluoromethyl)-1-methyl-pyrazole carboxamides, which are structurally related, also underwent anticancer screening against the MCF-7 breast cancer cell line. lookchem.com

Table 1: Antiproliferative Activity of Selected Pyrazole-Sulfonamide Analogues

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-sulfonamide hybrids | HCT-116, HT-29, SW-620 (Colon) | Compounds 3 and 11 showed IC₅₀ values from 3.27 to 45.88 µM. | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides | BxPC-3 (Pancreatic), PC-3 (Prostate), HCT-116 (Colon) | Exhibited cytotoxic and proapoptotic activity in nanomolar concentrations. | researchgate.net |

| General Pyrazole-sulfonamides | HeLa (Cervical), C6 (Glioblastoma), HepG2 (Liver), MCF-7 (Breast), A549 (Lung), PC3 (Prostate) | Some compounds showed activity comparable to 5-fluorouracil and cisplatin. | nih.gov |

| Dimethyl/Trimethyl-1H-pyrazole-4-sulfonamides | U937 (Leukemia) | Demonstrated in vitro antiproliferative activity. | nih.govresearchgate.net |

Other Receptor or Pathway Modulation Studies

Beyond direct cytotoxicity, analogues of this compound modulate several key biological receptors and pathways implicated in various diseases.

Enzyme Inhibition:

Carbonic Anhydrase (CA) Inhibition: A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives were designed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds showed particularly potent, single-digit nanomolar to subnanomolar inhibition constants against the tumor-associated isoforms hCA IX and XII, suggesting their potential as anticancer agents by targeting the tumor microenvironment. nih.gov

15-Lipoxygenase (15-LO) Inhibition: Pyrazole-based sulfonamides have been identified as potent inhibitors of mammalian 15-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

NADPH Oxidase 2 (NOX2) Inhibition: The compound GSK2795039 , a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivative, is a notable inhibitor of NADPH Oxidase 2 (NOX2), an enzyme implicated in oxidative stress and neuroinflammation. cornell.edu

Cholinesterase Inhibition: Certain sulfonamide-bearing pyrazolone (B3327878) derivatives have been evaluated as multitarget agents, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. immune-system-research.comacs.org

α-Amylase and α-Glucosidase Inhibition: Pyrazole sulfonamide derivatives have also been assessed for their potential in managing diabetes through the inhibition of α-amylase and α-glucosidase. immune-system-research.com

Kinase and Pathway Modulation:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: IRAK4 is a critical kinase in inflammatory signaling pathways. curis.com Structural modification of related pyrazole derivatives, including the introduction of an (oxolan-3-yl)methyl group, led to the identification of potent IRAK4 inhibitors. curis.com These compounds are being explored for the treatment of inflammatory and autoimmune diseases. curis.com

AKT-mTOR Pathway and BTK Kinase Inhibition: Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides have been shown to exert their anticancer effects through the inhibition of Bruton's tyrosine kinase (BTK) and the AKT-mTOR pathway. researchgate.net

In Vivo Preclinical Efficacy Studies in Animal Models

Assessment of Therapeutic Potential in Validated Disease Models

The therapeutic potential of pyrazole-sulfonamide analogues has been confirmed in various preclinical animal models, demonstrating their efficacy across a spectrum of diseases.

Inflammatory Models:

GSK2795039 (NOX2 Inhibitor): This compound has shown efficacy in multiple inflammatory models. It demonstrated protective effects in a murine model of acute pancreatitis by reducing serum amylase levels. nih.govimmune-system-research.com It was also effective in a mouse paw inflammation model and a mouse model of cyclophosphamide-induced cystitis, where it improved bladder dysfunction and reduced inflammation. nih.govmdpi.com

IRAK4 Inhibitors: The IRAK4 inhibitor PF-06650833 protected rats from collagen-induced arthritis (CIA). cornell.edu Other IRAK4 inhibitors have demonstrated dose-dependent reduction of inflammatory cytokines in mouse models of inflammation induced by TLR agonists like R848. nih.gov

Celecoxib Analogues: A pyrazole-sulfonamide analogue, compound 6d , was evaluated in a formalin-induced paw edema model in rats and showed potent anti-inflammatory properties. nih.gov

Oncology Models (Tumor Xenografts):

IRAK4 Inhibitors: Selective IRAK4 inhibitors have demonstrated excellent in vivo efficacy in an Activated B-Cell Diffuse Large B-cell Lymphoma (ABC DLBCL) xenograft model, achieving over 90% tumor growth inhibition. curis.com

Neurodegenerative Disease Models:

GSK2795039 (NOX2 Inhibitor): This pyrazole-sulfonamide derivative is reported to cross the blood-brain barrier and successfully prevents amyloid-beta (Aβ)-driven pathogenesis in models of Alzheimer's disease. researchgate.netnih.gov

Infection Models:

Antitubercular Derivatives: Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were tested against Mycobacterium tuberculosis. Compounds 9g and 9m emerged as highly potent candidates, showing superior activity compared to the standard drug rifampicin. acs.org

Pharmacodynamic Biomarker Evaluation in Animal Studies

Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and understanding the mechanism of action of a compound in vivo.

For the NOX2 inhibitor GSK2795039 , in vivo target engagement was confirmed by the direct inhibition of reactive oxygen species (ROS) production in an inflamed mouse paw. nih.gov In a murine model of cystitis, treatment with GSK2795039 significantly reduced the production of superoxide (B77818) anions in the bladder. mdpi.com In the pancreatitis model, a reduction in serum amylase served as a key biomarker of efficacy. nih.govimmune-system-research.com

Studies with IRAK4 inhibitors have used the levels of various pro-inflammatory cytokines as PD biomarkers. One study demonstrated a dose-dependent inhibition of TLR4-induced TNFα release in vivo. curis.com Another evaluated the reduction of IFNα, IL-6, and TNFα in blood samples from mice stimulated with an inflammatory agent. nih.gov The IRAK4 inhibitor PF-06650839 was shown to reduce circulating autoantibody levels in murine lupus models. cornell.edu

In the evaluation of the anti-inflammatory pyrazole-sulfonamide 6d , ELISA assays were used to measure inflammatory biomarkers. The compound caused a significant reduction in the levels of TNF-α (71.43%) and PGE₂ (77.11%), confirming its potent in vivo anti-inflammatory action. nih.gov

Table 2: In Vivo Efficacy and Pharmacodynamic Biomarkers of Pyrazole-Sulfonamide Analogues

| Compound/Class | Animal Model | Therapeutic Outcome | Pharmacodynamic Biomarker(s) | Reference |

|---|---|---|---|---|

| GSK2795039 | Mouse Acute Pancreatitis | Reduced disease severity | Reduced serum amylase | nih.govimmune-system-research.com |

| GSK2795039 | Mouse Paw Inflammation | Reduced inflammation | Inhibition of ROS production | nih.gov |

| GSK2795039 | Mouse Induced Cystitis | Improved bladder function, reduced inflammation | Reduced bladder superoxide anion | mdpi.com |

| IRAK4 Inhibitors | Rat Collagen-Induced Arthritis | Protection from arthritis | (Not specified) | cornell.edu |

| IRAK4 Inhibitors | Mouse Lupus Models | Reduced disease markers | Reduced circulating autoantibodies | cornell.edu |

| IRAK4 Inhibitors | Mouse ABC DLBCL Xenograft | >90% tumor growth inhibition | Inhibition of p-IRAK1 | curis.com |

| Compound 6d | Rat Paw Edema | Reduced edema | Reduced TNF-α and PGE₂ levels | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 Oxolan 3 Yl 1h Pyrazole 4 Sulfonamide Analogues

Elucidation of Key Pharmacophoric Elements within the 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide Scaffold

The this compound scaffold is comprised of three key pharmacophoric elements: the N1-substituted pyrazole (B372694) ring, the oxolane (tetrahydrofuran) moiety, and the sulfonamide group at the C4 position of the pyrazole. The pyrazole ring serves as a central scaffold, providing a rigid framework for the presentation of the other functional groups in a specific spatial orientation. The sulfonamide moiety is a crucial component, often involved in key interactions with biological targets. The oxolane ring at the N1 position of the pyrazole is a significant feature that influences the physicochemical properties and biological activity of the molecule. The combination of these three elements creates a unique pharmacophore with the potential for diverse biological activities. nih.govnih.gov

Influence of Pyrazole Ring Substitution Patterns on Biological Activity and Selectivity

Systematic studies on analogues of this compound have revealed the profound impact of substitution patterns on the pyrazole ring on their biological activity and selectivity.

Alterations at the C3 and C5 positions of the pyrazole ring have been shown to significantly modulate potency. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the introduction of small alkyl groups, such as methyl or ethyl, at these positions was well-tolerated and, in some cases, led to an increase in inhibitory activity. nih.gov The following table illustrates the effect of C3 and C5 substitution on the half-maximal inhibitory concentration (IC50) against N-acylethanolamine-hydrolyzing acid amidase (NAAA).

| Compound | R1 (C3-substituent) | R2 (C5-substituent) | h-NAAA IC50 (µM) |

|---|---|---|---|

| Analog 1 | -CH3 | -CH3 | 1.00 |

| Analog 2 | -CH3 | -CH2CH3 | 0.62 |

| Analog 3 | -CH3 | -CH2CH2CH3 | 0.33 |

| Analog 4 | -CH3 | -CH(CH3)2 | 0.64 |

| Analog 5 | -CH3 | -C(CH3)3 | 0.78 |

| Analog 6 | -CH2CH3 | -CH2CH3 | 1.11 |

The data suggests that extending the alkyl chain at the C5 position to a propyl group can enhance potency, while bulkier substituents like tert-butyl are also tolerated. nih.gov Furthermore, the electronic properties of the substituents on the pyrazole ring can have a significant impact on the activity of these compounds. acs.org

Impact of the Oxolane Ring's Nature and Orientation on Efficacy

The nature and orientation of the oxolane ring at the N1 position of the pyrazole are critical determinants of the molecule's efficacy. While specific SAR data for the 1-(oxolan-3-yl) substituent is not extensively detailed in the available literature, general principles from related N1-cycloalkyl pyrazole derivatives can be inferred. The oxolane ring, being a cyclic ether, introduces polarity and can influence the molecule's solubility, membrane permeability, and metabolic stability.

Role of the Sulfonamide Group in Target Binding and Bioactivity

The sulfonamide group at the C4 position of the pyrazole ring is a well-established pharmacophore in medicinal chemistry and plays a pivotal role in the biological activity of this class of compounds. nih.gov It is known to act as a key zinc-binding group in metalloenzymes, such as carbonic anhydrases. nih.gov The two oxygen atoms and the nitrogen atom of the sulfonamide can participate in hydrogen bonding interactions with amino acid residues in the active site of target proteins, thereby anchoring the molecule and contributing to its inhibitory potency. nih.govresearchgate.net

The position of the sulfonamide group on the pyrazole ring is critical. In pyrazole-4-sulfonamides, this specific arrangement presents the sulfonamide functional group in a distinct vector, influencing its interaction with the target. Modifications to the sulfonamide nitrogen, such as substitution with various alkyl or aryl groups, can significantly impact the compound's activity, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry has emerged as an indispensable tool for understanding the SAR of this compound analogues, providing insights that guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to series of pyrazole-sulfonamide derivatives to correlate their structural features with their biological activities. These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to build mathematical equations that can predict the activity of novel compounds.

For instance, QSAR studies on pyrazolotriazine sulfonamides as carbonic anhydrase inhibitors have demonstrated that quantum chemical descriptors are critical for describing the compounds' activities. researchgate.net Such models can help in identifying the key structural attributes that govern the inhibitory potency and can be used to virtually screen libraries of compounds to prioritize those with the highest predicted activity for synthesis and testing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding mode of ligands within the active site of their biological targets. For pyrazole-sulfonamide derivatives, docking studies have provided valuable insights into their interactions with enzymes like carbonic anhydrase and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.orgnih.govnih.gov

These simulations can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions between the ligand and the protein. For example, docking studies have shown that the sulfonamide group of pyrazole-sulfonamides can coordinate with the zinc ion in the active site of carbonic anhydrase, while the pyrazole core and its substituents can form interactions with surrounding amino acid residues. nih.gov In the case of NAAA inhibitors, docking has helped to rationalize the observed SAR, showing how different substituents on the pyrazole ring can influence binding affinity. acs.org The following table summarizes representative molecular docking results for pyrazole-sulfonamide analogues against carbonic anhydrase I (hCA I) and II (hCA II).

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | hCA I | -7.5 | His94, His96, His119, Thr199, Thr200 |

| Analog B | hCA I | -8.2 | His64, His94, Gln92, Thr199 |

| Analog A | hCA II | -7.9 | His94, His96, Asn62, Gln92, Thr199 |

| Analog B | hCA II | -8.5 | His64, His94, Gln92, Thr199, Trp209 |

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of novel this compound analogues with improved therapeutic potential.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of ligand-receptor complexes, providing insights into their stability and the conformational changes that occur over time. For analogues of this compound, MD simulations have been instrumental in elucidating the stability of their binding modes within the active sites of various target proteins, such as carbonic anhydrases (CAs) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.govacs.org

In a typical MD simulation study of a pyrazole-sulfonamide analogue, the initial coordinates of the ligand-protein complex are often obtained from molecular docking studies. The complex is then solvated in a water box, and ions are added to neutralize the system, mimicking physiological conditions. The system is subsequently subjected to energy minimization to remove any steric clashes, followed by a stepwise heating and equilibration phase. Finally, a production run, often on the nanosecond timescale, is performed to collect trajectory data for analysis. nih.gov

Furthermore, root-mean-square fluctuation (RMSF) analysis helps to identify the flexibility of individual amino acid residues in the protein. This analysis can highlight which residues are crucial for the interaction with the ligand. In studies of pyrazole sulfonamides targeting hCA XII, RMSF analysis indicated that the protein remains relatively stable upon ligand binding, with flexible loops and turns showing higher mobility. rsc.org

The binding free energy of the ligand-receptor complex can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com This calculation provides a more quantitative measure of the binding affinity. For example, MD simulations on sulfonamides targeting triose phosphate (B84403) isomerase (TPI) have utilized MM-PBSA to reveal a strong affinity for the plasmodial enzyme over the human counterpart, highlighting the potential for selective inhibition. peerj.com These simulations identified that favorable van der Waals interactions and non-polar solvation energies contribute significantly to the binding affinity. peerj.com

Table 1: Representative Findings from Molecular Dynamics Simulations of Pyrazole-Sulfonamide Analogues

| Analogue Class | Target Protein | Key Findings from MD Simulations | Reference |

| Pyrazole-carboxamides | hCA I & hCA II | Good stability in the binding site with minor conformational changes and fluctuations. | nih.gov |

| Pyrazole-based benzenesulfonamides | hCA XII | The protein-ligand complex is stable with higher fluctuations in flexible loop regions. | rsc.org |

| Sulfonamide derivatives | Triose phosphate isomerase (TPI) | Strong and favorable van der Waals and non-polar solvation energies contribute to binding affinity. | peerj.com |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA | The sulfonamide group occupies a similar region as a co-crystallized inhibitor, with the pyrazole ring forming key hydrogen bonds. | nih.govacs.org |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational strategies employed in the rational design and discovery of novel bioactive molecules. These approaches have been successfully applied to identify new analogues of pyrazole-sulfonamides with desired biological activities. nih.govclinicsearchonline.org

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For pyrazole-sulfonamide analogues, pharmacophore models are often generated based on a set of known active compounds or the crystal structure of a ligand-receptor complex. nih.gov

In the development of a pharmacophore model for pyrazole-sulfonamide derivatives, a training set of molecules with a range of biological activities is selected. nih.gov The conformational space of these molecules is explored, and common chemical features that are critical for activity are identified and spatially arranged to create a pharmacophore hypothesis. The validity of the generated model is then assessed using a test set of molecules with known activities. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries containing millions of molecules. chemrxiv.org

For instance, in the search for new carbonic anhydrase inhibitors, a pharmacophore model was developed based on a series of diarylpyrazole-benzenesulfonamide derivatives. nih.gov This model was subsequently used to screen the ZINC database, a large collection of commercially available compounds. The hits obtained from the virtual screen were then subjected to further filtering, such as applying Lipinski's rule of five to ensure drug-like properties, followed by molecular docking studies to predict their binding modes and affinities. nih.gov

Virtual screening strategies for pyrazole derivatives have also been employed to identify potential anti-hyperglycemic agents. nih.gov In such studies, a library of pyrazole derivatives is first filtered based on physicochemical properties and drug-likeness criteria. The remaining compounds are then docked into the active site of the target protein, and the best candidates are selected based on their docking scores and interactions with key amino acid residues. nih.gov Subsequent molecular dynamics simulations can then be performed on the top-ranked hits to verify the stability of their binding. nih.gov

The application of these computational strategies to this compound would involve developing a pharmacophore model that incorporates the key features of the pyrazole ring, the sulfonamide group, and the oxolane moiety. The oxolane ring, with its ether oxygen, could act as a hydrogen bond acceptor, a feature that would be explicitly included in the pharmacophore model. This model could then be used to screen for analogues with modifications on the pyrazole or oxolane rings, or on the sulfonamide group, to identify novel compounds with potentially improved activity and selectivity.

Table 2: Typical Workflow for Pharmacophore-Based Virtual Screening of Pyrazole-Sulfonamide Analogues

| Step | Description | Outcome |

| 1. Data Set Collection | A series of pyrazole-sulfonamide analogues with known biological activity against a specific target are collected. | A curated dataset of active and inactive compounds. |

| 2. Pharmacophore Model Generation | A 3D arrangement of essential chemical features is generated based on the active compounds. | A pharmacophore hypothesis with features like H-bond donors/acceptors, hydrophobic regions, etc. |

| 3. Model Validation | The generated model is validated using a test set of compounds to assess its predictive power. | A statistically validated pharmacophore model. |

| 4. Virtual Screening | The validated pharmacophore model is used as a query to search large chemical databases. | A list of hit compounds that match the pharmacophoric features. |

| 5. Hit Filtering and Prioritization | The hits are filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then prioritized using molecular docking. | A smaller, refined list of promising lead candidates for further experimental testing. |

Mechanistic Investigations into the Biological Actions of 1 Oxolan 3 Yl 1h Pyrazole 4 Sulfonamide and Its Derivatives

Identification and Validation of Specific Molecular Targets (e.g., enzymes, receptors, proteins)

Derivatives of the pyrazole-sulfonamide class have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential. The specific molecular targets are often enzymes whose dysregulation is implicated in a variety of diseases.

One major family of targets is the carbonic anhydrases (CAs) , particularly human isoforms (hCA). A series of benzenesulfonamides that incorporate pyrazole- and pyridazinecarboxamide moieties have been investigated for their inhibitory effects on cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. researchgate.net Structure-activity relationship (SAR) studies of these derivatives have revealed that specific substitutions on the pyrazole (B372694) and associated rings can lead to isoform-selective inhibition. researchgate.netnih.gov

Another validated molecular target is NADPH Oxidase 2 (NOX2) , an enzyme implicated in oxidative stress-related pathologies such as neurodegenerative and cardiovascular diseases. mdpi.comnih.gov Compounds based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure are prominent NOX2 inhibitors. mdpi.comnih.govnih.gov Molecular modeling suggests these inhibitors bind to the same site as the enzyme's substrate, NADPH, thereby preventing the formation of reactive oxygen species. nih.gov The pyrazole group in these derivatives often forms critical hydrophobic interactions within the binding site. mdpi.com

Furthermore, certain pyrazole sulfonamide derivatives have been identified as novel, non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . nih.gov NAAA is a cysteine hydrolase that mediates the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of this enzyme represents a strategy for managing inflammatory conditions. nih.gov

Finally, research has pointed to the potential for pyrazole-sulfonamide derivatives to act as antileishmanial agents, suggesting they interact with molecular targets essential for the survival of Leishmania parasites. mdpi.com

| Molecular Target | Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| Carbonic Anhydrases (hCA I, II, IX, XII) | Pyrazole- and Pyridazinecarboxamide Sulfonamides | Antiglaucoma, Diuretic, Antitumor | researchgate.netnih.gov |

| NADPH Oxidase 2 (NOX2) | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine Derivatives | Neurodegenerative Diseases, Cardiovascular Diseases | mdpi.comnih.govnih.gov |

| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Pyrazole Azabicyclooctane Sulfonamides | Inflammatory Conditions | nih.gov |

Characterization of Biochemical Pathway Perturbations (e.g., folic acid metabolism inhibition, biofilm formation disruption)

The biological activity of pyrazole-sulfonamide derivatives often stems from their ability to disrupt critical biochemical pathways in pathogens or diseased cells.

Biofilm Formation Disruption: A significant area of investigation is the inhibition of bacterial biofilm formation, a key virulence factor in chronic infections. Studies on N-phenyl-1H-pyrazole-4-carboxamide derivatives, which are structurally related to sulfonamides, have demonstrated their ability to reduce biofilm formation in multiple strains of Staphylococcus aureus. nih.govresearchgate.net One of the most effective compounds, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, showed potent inhibition with IC50 values in the low micromolar range. nih.govresearchgate.net The mechanism is believed to involve targeting bacterial processes essential for biofilm maturation, representing an anti-virulence strategy rather than a direct bactericidal effect. nih.govresearchgate.net This approach is advantageous as it may exert less selective pressure for the development of antibiotic resistance. researchgate.net

Folic Acid Metabolism Inhibition: The folate synthesis pathway is a well-established target for antimicrobial agents due to its essential role in producing precursors for DNA synthesis. The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA) allows it to inhibit dihydropteroate (B1496061) synthase, an enzyme in this pathway. While direct studies on 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide are not available, related sulfonamide-containing compounds have been investigated for this mechanism. For instance, certain sulfonamide chalcone (B49325) derivatives are hypothesized to inhibit dihydrofolate reductase (DHFR), another crucial enzyme in folate metabolism, in the filarial parasite Brugia malayi. mdpi.com Molecular docking studies of these compounds showed favorable binding within the active site of the BmDHFR protein, supporting the potential for this class of molecules to interfere with folate metabolism. mdpi.com

Elucidation of Cellular Responses and Signaling Cascades

Pyrazole-sulfonamide derivatives can trigger a range of cellular responses, particularly in the context of cancer. Studies on pyrazole-sulfonamide hybrids have demonstrated their ability to induce apoptosis (programmed cell death) and influence cell cycle progression in colon cancer cell lines. nih.gov

For example, certain amino pyrazole derivatives of benzenesulfonamide (B165840) were shown to induce apoptosis in HCT-116 colon cancer cells. nih.gov The same study found that other related compounds induced cell cycle arrest in the G0/G1 phase in HCT-116 and SW-620 cells, while paradoxically inducing the S-Phase in HT-29 cells, indicating that the cellular response can be cell-line specific. nih.gov These findings suggest that pyrazole-sulfonamide scaffolds can interfere with the signaling cascades that regulate cell survival and proliferation, making them promising candidates for anticancer drug development. nih.gov

Additionally, other pyrazole-4-sulfonamide derivatives have been evaluated for their antiproliferative activity against the U937 human monocytic leukemia cell line, further establishing the potential for this chemical class to modulate cellular growth and viability. researchgate.net

Gene Expression and Proteomic Analysis for Understanding Drug Effects (e.g., transcriptomics, proteomics in antimicrobial mechanisms)

Understanding the comprehensive effects of a compound on a cell requires broad, systems-level analysis. Transcriptomics (gene expression analysis) and proteomics (protein analysis) are powerful tools for elucidating the mechanism of action (MOA) of new therapeutic agents. nih.gov

While specific transcriptomic or proteomic studies on this compound were not identified, the utility of these methods for this class of compounds is well-established. For example, a generalizable artificial intelligence methodology has been developed to predict the MOA of antimicrobial compounds by analyzing their induced whole-transcriptome responses in Escherichia coli. nih.gov This approach successfully classifies compounds into categories such as inhibitors of protein, DNA, RNA, cell-wall, or fatty-acid synthesis. nih.gov Such a technique could be applied to pyrazole-sulfonamide derivatives to rapidly identify their primary antimicrobial mechanism and distinguish novel MOAs from those of existing antibiotics. nih.gov This would be a crucial step in understanding how these compounds exert their effects at a molecular level, guiding further development and identifying potential off-target effects.

In Vitro Enzyme Kinetics and Inhibition Mechanism Studies

Detailed in vitro studies are essential for characterizing the interaction between an inhibitor and its target enzyme. For the pyrazole-sulfonamide class, such investigations have provided valuable data on their potency and mechanism of inhibition.

Carbonic Anhydrase Inhibition: The inhibition of various human carbonic anhydrase (hCA) isoforms by pyrazole-sulfonamide derivatives has been quantified. nih.gov For instance, several N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide derivatives, which contain a sulfonamide moiety, exhibited inhibitory activity against hCA I in the nanomolar to micromolar range, with some compounds being more potent than the reference drug acetazolamide (B1664987) (Ki of 250 nM). nih.gov The inhibition constants (Ki) for a selection of these compounds against different hCA isoforms are presented below.

| Compound | hCA I | hCA II | hCA IX |

|---|---|---|---|

| 4b | 156.4 | 19.8 | 110.2 |

| 4c | 110.5 | 25.4 | 25.8 |

| 4d | 211.2 | 115.6 | 165.3 |

| 10a | 190.5 | 35.7 | 56.2 |

| Acetazolamide (Reference) | 250 | 12 | 25 |

NADPH Oxidase 2 (NOX2) Inhibition: The mechanism of NOX2 inhibition by derivatives like GSK2795039 involves competitive binding at the NADPH interaction site. nih.gov Molecular modeling has elucidated the specific interactions responsible for this inhibition. The pyrazole group of GSK2795039 forms hydrophobic interactions with residues Leu98 and Phe202 (via π-stacking). mdpi.com An isomeric derivative, IMBIOC-1, was found to form an even greater number of hydrogen bonds and hydrophobic interactions with the NOX2 active site, including a hydrogen bond between its pyrazole ring and the side chain of Arg73. nih.gov These detailed in vitro and in silico studies are crucial for the rational design and optimization of more potent and selective inhibitors. mdpi.com

Preclinical Pharmacokinetic Adme Studies in Animal Models for 1 Oxolan 3 Yl 1h Pyrazole 4 Sulfonamide Analogues

Absorption Characteristics and Oral Bioavailability in Animal Species

The oral bioavailability of pyrazole (B372694) sulfonamide analogues has been investigated in rodent models, revealing significant variations based on structural modifications. In studies involving male C57BL/6 mice, the oral bioavailability (F) of a pyrazole azabicyclo[3.2.1]octane sulfonamide, compound 50 , was determined to be approximately 60%. nih.gov This represented a twofold increase compared to its earlier analogue, compound 39 . nih.gov

Further studies on a different series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase also highlighted the impact of chemical structure on oral absorption in mice. Compound 6 demonstrated superior oral exposure and a bioavailability of 93%, a significant improvement over the 20% bioavailability observed for the initial lead compound, 1 . acs.org These findings underscore the potential for achieving high oral absorption within this class of compounds through targeted chemical optimization.

| Compound | Animal Model | Oral Bioavailability (F) | Reference |

|---|---|---|---|

| Compound 50 | Male C57BL/6 Mice | ~60% | nih.gov |

| Compound 39 | Male C57BL/6 Mice | Not explicitly stated, but 2-fold lower than Compound 50 | nih.gov |

| Compound 6 | Mouse | 93% | acs.org |

| Compound 1 | Mouse | 20% | acs.org |

Distribution Profiles in Tissues and Organs of Animal Models

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. For the pyrazole sulfonamide analogue, compound 50 , the volume of distribution (Vd) was determined to be 0.53 L/kg in male C57BL/6 mice. nih.gov This relatively low volume of distribution suggests that the compound's distribution is largely confined to the plasma and extracellular fluids, with limited partitioning into tissues.

In contrast, efforts to optimize a separate series of pyrazole sulfonamides for treating Stage 2 Human African Trypanosomiasis, which affects the central nervous system (CNS), led to the development of compounds with improved blood-brain barrier permeability. acs.org Modifications aimed at reducing polar surface area and capping the sulfonamide group resulted in compound 40 , which demonstrated markedly increased penetration into the CNS in mouse models. acs.org

| Compound | Parameter | Value | Animal Model | Reference |

|---|---|---|---|---|

| Compound 50 | Volume of Distribution (Vd) | 0.53 L/kg | Male C57BL/6 Mice | nih.gov |

| Compound 40 | Distribution Profile | Markedly increased blood-brain barrier penetration | Mouse | acs.org |

Metabolic Pathways and Metabolite Identification in Animal Subjects

Understanding the metabolic fate of drug candidates is crucial for predicting their efficacy and safety. Studies in animal models have begun to elucidate the metabolic pathways for pyrazole sulfonamide analogues. An in vivo hepatic portal vein study in male Sprague-Dawley rats with compound 33 indicated almost complete hepatic extraction. acs.org This finding suggested that the liver is the primary site of metabolism for this analogue.

Subsequent in vitro investigations using mouse liver microsomes supported this hypothesis. acs.org Incubation of compounds 33 , 34 , 37 , and 39 with mouse microsomes resulted in the rapid disappearance of the parent compounds. The principal mode of elimination was identified as sulfonamide dealkylation, with the N-dealkylated sulfonamide being the predominant metabolite observed for all tested compounds. acs.org

Excretion Routes and Clearance Mechanisms in Animal Studies

The clearance rate determines the duration of a compound's exposure in the body. For compound 50 , the clearance (CL) was measured at 13 mL/min/kg in male C57BL/6 mice. nih.gov The primary mechanism of clearance for some analogues appears to be hepatic metabolism. As noted in the study of compound 33 in rats, near-total hepatic extraction suggests that metabolism by the liver is the main route of elimination from the body. acs.org

| Compound | Parameter | Value | Animal Model | Primary Mechanism | Reference |

|---|---|---|---|---|---|

| Compound 50 | Clearance (CL) | 13 mL/min/kg | Male C57BL/6 Mice | Not specified | nih.gov |

| Compound 33 | Clearance Profile | Almost total hepatic extraction | Male Sprague-Dawley Rat | Hepatic Metabolism | acs.org |

Future Perspectives and Translational Research Opportunities for Pyrazole Sulfonamide Compounds

Rational Design of Next-Generation Pyrazole-Sulfonamide Scaffolds with Enhanced Potency and Selectivity

The future development of pyrazole (B372694) sulfonamide derivatives hinges on the principles of rational drug design to create next-generation compounds with superior potency and target selectivity. A key strategy involves the hybridization of the pyrazole sulfonamide core with other pharmacologically active moieties to create molecules with dual or synergistic activities. nih.gov For instance, combining the binding features of known inhibitors like celecoxib with the pyrazole sulfonamide scaffold has been explored to design dual inhibitors of COX-2 and 5-LOX, aiming for a broader anti-inflammatory spectrum. nih.gov

Another promising approach is the "dual-tail" strategy, which has been successfully used in developing novel inhibitors of carbonic anhydrase IX (CA IX), a target implicated in cancer. nih.govbue.edu.egresearchgate.net This involves modifying the scaffold to interact with different regions of the enzyme's active site, thereby enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of substituents on both the pyrazole and phenyl rings to optimize interactions with target enzymes. rsc.org For example, the introduction of specific groups, such as methyl or fluorine, on the phenyl ring has been shown to significantly impact inhibitory activity against various carbonic anhydrase isoforms. rsc.org

The metabolic stability of the pyrazole nucleus is a significant advantage, and future designs will likely focus on modifications that not only enhance potency but also improve pharmacokinetic profiles, making them more suitable for clinical development. nih.gov

Exploration of Novel Therapeutic Indications and Untapped Biological Targets

While pyrazole sulfonamides are well-known as carbonic anhydrase and COX-2 inhibitors, significant opportunities exist to explore their activity against new biological targets and for novel therapeutic indications. nih.govnih.govthieme-connect.com The structural versatility of this scaffold makes it a prime candidate for screening against a wide array of enzymes and receptors. nih.govthieme-connect.com

Recent research has highlighted their potential as:

Anticancer Agents: Beyond inhibiting carbonic anhydrases like CA IX, which is associated with hypoxic tumors, pyrazole derivatives are being investigated as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. nih.govnih.govnih.govrsc.org The pyrazole scaffold is a key building block in the development of both selective and pan-inhibitors of protein kinases like Aurora kinases. nih.gov

Antimicrobial and Antiviral Agents: The pyrazole nucleus has been shown to increase the antibacterial spectrum of compounds, and its derivatives are being explored for activity against various pathogens. nih.govnih.govresearchgate.net There is also interest in their potential as antiviral agents. researchgate.netajchem-b.com

Neurodegenerative Diseases: Some pyrazole sulfonamide derivatives have been investigated as multi-target agents for diseases like Alzheimer's, by simultaneously inhibiting enzymes such as acetylcholinesterase and carbonic anhydrases. nih.govresearchgate.net

Antidiabetic Agents: Certain pyrazole-based compounds have demonstrated potential as α-glucosidase inhibitors, suggesting a role in managing diabetes. researchgate.netmdpi.com

The table below summarizes some of the key biological targets for pyrazole sulfonamide compounds.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrases (CA II, CA IX, CA XII), Cyclooxygenases (COX-2), 5-Lipoxygenase (5-LOX), Protein Kinases (e.g., Aurora), Acetylcholinesterase, α-Glucosidase | Glaucoma, Cancer, Inflammation, Alzheimer's Disease, Diabetes |

| Receptors | - | - |

| Other | - | - |

Development of Advanced Formulation Strategies for Preclinical Efficacy (e.g., nanocarriers, prodrugs)

A significant hurdle in the preclinical and clinical development of many promising compounds, including some pyrazole sulfonamides, is poor bioavailability due to low aqueous solubility. genesispub.org Advanced formulation strategies are therefore critical to enhancing their therapeutic efficacy.

Future research will likely focus on:

Nanocarriers: Encapsulating pyrazole sulfonamides in nanocarriers such as liposomes, micelles, or polymeric nanoparticles can improve their solubility, protect them from premature degradation, and enable targeted delivery to diseased tissues. genesispub.org For example, nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Prodrugs: The development of prodrugs, where the active pyrazole sulfonamide is chemically modified to improve its physicochemical properties, is another viable strategy. nih.gov These modifications are designed to be cleaved in vivo, releasing the active drug at the target site. This approach has been used to create ester derivatives of pyrazole sulfonamides to reduce gastric ulcerogenicity associated with NSAIDs. nih.gov

Synergistic Effects in Combination with Existing Therapeutics (Preclinical)

The potential for synergistic interactions between pyrazole sulfonamides and existing drugs is a promising area of preclinical research. Combining therapies can often lead to enhanced efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

For example, in oncology, a pyrazole sulfonamide that inhibits carbonic anhydrase IX could be combined with traditional chemotherapeutic agents. By modifying the acidic tumor microenvironment, the sulfonamide could enhance the efficacy of pH-sensitive anticancer drugs. There is also evidence of synergism between sulfonamides and certain antibiotics, like those in the polymyxin group, against specific bacterial strains. nih.gov

Future preclinical studies should systematically investigate such combinations, exploring the underlying mechanisms of synergy and identifying the most effective drug ratios and scheduling.

Computational Predictions for Druggability and Lead Optimization

Computational methods are indispensable tools in modern drug discovery and will play a pivotal role in the future development of pyrazole sulfonamides. nih.govresearchgate.net These in silico techniques can significantly accelerate the drug design process, reduce costs, and provide deep insights into drug-target interactions. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and affinity. nih.govcnr.it It is widely used to screen virtual libraries of pyrazole sulfonamide derivatives and prioritize candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed view of the dynamic interactions between a pyrazole sulfonamide inhibitor and its target enzyme over time, confirming the stability of key interactions, such as the binding of the sulfonamide group to the zinc ion in the active site of carbonic anhydrases. cnr.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel derivatives before they are synthesized.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazole sulfonamide analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.netsemanticscholar.org

By integrating these computational methods, researchers can more effectively navigate the complex chemical space of pyrazole sulfonamides to identify and optimize lead compounds with high potential for therapeutic success. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including:

- Sulfonamide Formation : Reacting pyrazole intermediates with sulfonyl chlorides under anhydrous conditions. For example, 1-(oxolan-3-yl)-1H-pyrazole derivatives can be sulfonated using chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C .

- Oxolane Ring Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the oxolane moiety .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures improves purity (>95%) .

Key Variables : Temperature control during sulfonation prevents side reactions, while solvent polarity affects oxolane ring stability .

Q. How can structural ambiguity in this compound be resolved using spectroscopic techniques?

- NMR Spectroscopy : - and -NMR distinguish regioisomers by comparing pyrazole ring proton shifts (e.g., H-3 vs. H-5) and sulfonamide proton environments .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 257.08) and fragmentation patterns to validate the sulfonamide group .

- X-ray Crystallography : Resolves stereochemical uncertainties, such as oxolane ring puckering and sulfonamide conformation .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Antimicrobial Screening : Broth microdilution assays against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with MIC values compared to imidazole derivatives .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with dose-response curves analyzed using nonlinear regression .

Advanced Research Questions

Q. How does the oxolane ring’s stereochemistry influence the compound’s binding affinity to biological targets?

- Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal that the (3R)-oxolan-3-yl configuration enhances hydrogen bonding with kinase active sites (e.g., JAK2) compared to (3S)-isomers .

- SAR Analysis : Methyl or ethyl substitutions on the oxolane ring improve lipophilicity (logP >1.5), correlating with increased blood-brain barrier permeability in rodent models .

Q. What experimental strategies address contradictions in reported biological activity data?

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) that may interfere with bioactivity readings .

Q. How can mechanistic studies elucidate the compound’s role in modulating inflammatory pathways?

Q. What computational tools predict off-target interactions or toxicity risks?

- QSAR Models : Use platforms like Schrodinger’s QikProp to estimate hERG channel inhibition (predicted IC <10 μM flags cardiotoxicity) .

- Molecular Dynamics Simulations : Assess stability of sulfonamide-enzyme complexes over 100-ns trajectories to identify potential allosteric binding .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC-PDA, noting sulfonamide hydrolysis at pH >10 .

- Lyophilization Stability : Freeze-dried samples stored at -20°C show <5% decomposition over 6 months compared to room-temperature storage .

Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?

- Co-Solvent Systems : Use 10% DMSO in saline for intraperitoneal administration, ensuring solubility >5 mg/mL .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability, with encapsulation efficiency verified by UV-Vis .

Q. How can isotopic labeling (e.g., 14^{14}14C) track metabolic pathways in pharmacokinetic studies?

- Radiosynthesis : Introduce C at the pyrazole C-4 position via Ullmann coupling with labeled iodomethane .

- Autoradiography : Image tissue distribution in rodent models, focusing on hepatic and renal clearance routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products